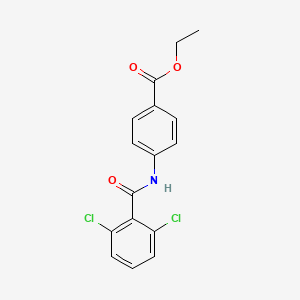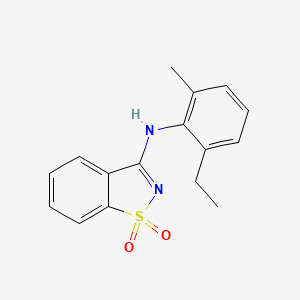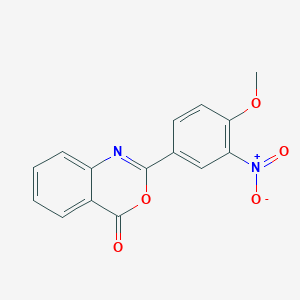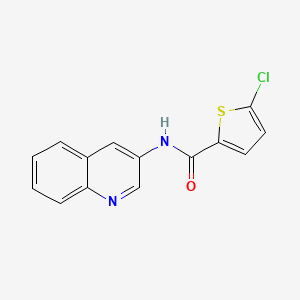
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline is a complex organic compound that features a morpholine ring, a thiophene ring, and a chloroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Ring: This step involves the reaction of diethanolamine with a suitable chlorinating agent to form morpholine.
Introduction of the Chloroaniline Moiety: This step involves the chlorination of aniline to form 3-chloroaniline.
Coupling with Thiophene: The final step involves the coupling of 3-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium azide and potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can lead to amines.
科学研究应用
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用机制
The mechanism of action of 3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The morpholine ring and thiophene moiety are often involved in interactions with biological molecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
3-chloro-4-(morpholin-4-yl)aniline: Lacks the thiophene moiety, which may affect its biological activity.
4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline: Lacks the chloro group, which may influence its reactivity and interactions.
3-chloro-N-(thiophen-2-ylmethyl)aniline: Lacks the morpholine ring, which may alter its chemical properties.
Uniqueness
3-chloro-4-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of all three functional groups: the chloroaniline moiety, the morpholine ring, and the thiophene ring. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-chloro-4-morpholin-4-yl-N-(thiophen-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c16-14-10-12(17-11-13-2-1-9-20-13)3-4-15(14)18-5-7-19-8-6-18/h1-4,9-10,17H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKACBZOTLOOORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)


![(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5640235.png)

![[5-[[Benzyl(methyl)amino]methyl]-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B5640241.png)
![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B5640265.png)
![N,N-diethyl-N-[4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)phenyl]amine](/img/structure/B5640266.png)

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
![Ethyl 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B5640280.png)

